molecular formula C12H13NO3 B13966936 Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

Methyl 4-(5-oxopyrrolidin-2-yl)benzoate

Cat. No.: B13966936
M. Wt: 219.24 g/mol
InChI Key: WAFCKMNQCRLFPJ-UHFFFAOYSA-N
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Description

4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester is an organic compound that features a pyrrolidinyl ring attached to a benzoic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester typically involves the reaction of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 4-(5-oxopyrrolidin-2-yl)benzoic acid

Uniqueness

4-(5-Oxo-2-pyrrolidinyl)benzoic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(5-oxopyrrolidin-2-yl)benzoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)10-6-7-11(14)13-10/h2-5,10H,6-7H2,1H3,(H,13,14)

InChI Key

WAFCKMNQCRLFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCC(=O)N2

Origin of Product

United States

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